Cas no 102367-60-2 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI))

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) structure
102367-60-2 structure
Product name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
CAS No:102367-60-2
MF:C18H22N2O5S.C14H15N
MW:575.71828
CID:192678
PubChem ID:24846552

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, co
    • N-benzyl-1-phenylmethanamine,3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxybutyramido)-, compd. with dibenzylamine
    • LS-149829
    • Penicillin, (1-phenoxypropyl)-, dibenzylamine
    • Propicillin dibenzylamine
    • Propicillin dibenzylaminsalz
    • Propicillin dibenzylaminsalz [German]
    • DTXSID90907433
    • 6-[(1-Hydroxy-2-phenoxybutylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--N-benzyl-1-phenylmethanamine (1/1)
    • 102367-60-2
    • Inchi: InChI=1S/C18H22N2O5S.C14H15N/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);1-10,15H,11-12H2
    • InChI Key: WWCQATIYNTWSSB-UHFFFAOYSA-N
    • SMILES: CCC(C(NC1C(=O)N2C(C(SC12)(C)C)C(=O)O)=O)OC1C=CC=CC=1.C1C=CC(CNCC2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 575.245392g/mol
  • Monoisotopic Mass: 575.245392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • Molecular Weight: 575.7g/mol

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Related Literature

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd